
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
描述
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates the fluorenylmethyloxycarbonyl (Fmoc) group, tert-butyl (OtBu) ester, and a unique pseudo-proline (Psi(Me,Me)pro) structure. This compound is used in peptide synthesis and has significant applications in various scientific fields due to its unique structural properties.
科学研究应用
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Facilitates the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Plays a role in the development of peptide-based therapeutics, including antimicrobial peptides and peptide vaccines.
Industry: Utilized in the production of peptide-based materials for drug delivery systems and biomaterials
作用机制
Target of Action
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a derivative of aspartic acid It’s known that amino acids and their derivatives have been commercially used as ergogenic supplements .
Mode of Action
The mode of action of this compound is primarily through its self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
It’s known that the fmoc/tbu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .
Result of Action
It’s known that the self-assembly of fmoc-modified amino acids and short peptides can result in unique and tunable morphologies of different functionalities, which provide a powerful tool for bio-soft matter fabrication .
Action Environment
It’s known that the self-assembly process of fmoc-modified amino acids and short peptides can be influenced by environmental factors .
生化分析
Cellular Effects
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular signaling molecules can modulate cell function and behavior. For example, this compound may affect the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s Fmoc group contributes to its hydrophobicity and aromaticity, promoting interactions with hydrophobic pockets in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can modulate gene expression by binding to DNA or RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may occur at very high doses, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate peptide synthesis and degradation. The compound’s aspartic acid and serine derivatives play key roles in these pathways, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. This compound may be transported across cell membranes by peptide transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and RNA to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, influencing various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino group, while the OtBu group protects the carboxyl group. The pseudo-proline structure is introduced to enhance the solubility and stability of the peptide during synthesis .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DIC.
Cleavage Reactions: Removal of the peptide from the resin and deprotection of side chains using a mixture of trifluoroacetic acid (TFA) and scavengers.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major products formed from these reactions are the desired peptide sequences with high purity and yield, ready for further applications in research and industry .
相似化合物的比较
Similar Compounds
Fmoc-Asp(OtBu)-OH: Lacks the pseudo-proline structure, making it less stable and soluble.
Fmoc-Ser(Psi(Me,Me)pro)-OH: Contains the pseudo-proline structure but lacks the aspartic acid residue.
Fmoc-Asp(OtBu)-Ser-OH: Lacks the pseudo-proline structure, resulting in different solubility and stability properties.
Uniqueness
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is unique due to its combination of the Fmoc group, OtBu group, and pseudo-proline structure. This combination provides enhanced stability, solubility, and ease of synthesis, making it a valuable compound in peptide synthesis and various scientific applications .
属性
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPKCQXNRAZESL-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103819 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955048-92-7 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955048-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


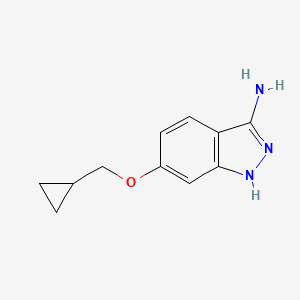
![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)
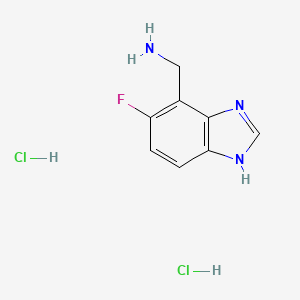
![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)
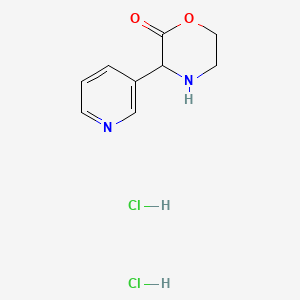

![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)
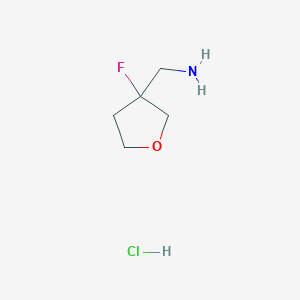
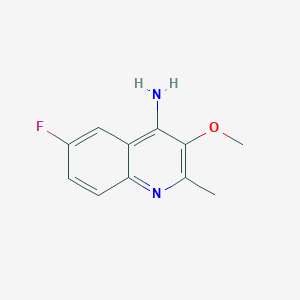
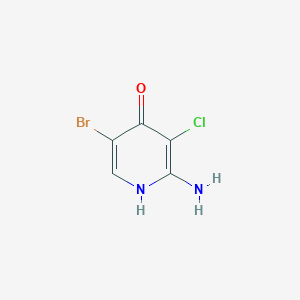
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)
